Anethofuran is predominantly found in the essential oils extracted from the leaves and seeds of dill. The extraction methods typically involve steam distillation or solvent extraction, which allows for the isolation of this compound along with other volatile components. The concentration of anethofuran can vary based on factors such as the plant's growth conditions and extraction techniques employed .
In terms of chemical classification, anethofuran falls under the category of monoterpenoids. Its molecular formula is , and it features a furan ring structure, which is characteristic of several biologically active compounds. This classification highlights its significance in both culinary and medicinal applications.
The synthesis of anethofuran can be achieved through various methods, including:
The thermal conversion processes and specific reaction conditions can significantly influence the yield and purity of anethofuran during synthesis. For instance, controlling temperature and pressure during extraction can optimize the recovery of volatile compounds while minimizing degradation .
Anethofuran possesses a unique molecular structure characterized by a furan ring attached to a propyl side chain. This structure contributes to its aromatic properties and biological activity.
Anethofuran can participate in various chemical reactions due to its functional groups. Notable reactions include:
The reaction conditions, such as temperature, solvent choice, and catalysts, are critical for optimizing these transformations. For example, using specific catalysts can lead to higher selectivity in electrophilic substitutions .
The mechanism by which anethofuran exerts its biological effects involves several pathways:
Studies have demonstrated that anethofuran exhibits significant antibacterial activity against various strains, suggesting potential applications in food preservation and medicine .
Relevant analyses such as gas chromatography-mass spectrometry have been utilized to characterize the purity and composition of anethofuran in various extracts .
Anethofuran has several applications in both culinary and medicinal fields:
In recent studies, anethofuran has been highlighted for its potential role in drug design, particularly for developing agents targeting oxidative stress-related diseases .
Anethofuran (CAS No. 74410-10-9) is a bicyclic monoterpenoid benzofuran derivative with the molecular formula C10H16O and a molecular weight of 152.23 g/mol. Its IUPAC name is (3S,3aS,7aR)-3,6-dimethyl-2,3,3a,4,5,7a-hexahydro-1-benzofuran, reflecting its specific stereochemistry with three chiral centers. The compound belongs to the class of benzofurans, characterized by a fused benzene and furan ring system [1] [9].
Table 1: Key Physicochemical Properties of Anethofuran
Property | Value | Method/Reference |
---|---|---|
Molecular Formula | C10H16O | FooDB (FDB030007) |
Molecular Weight | 152.23 g/mol | FooDB |
CAS Registry Number | 74410-10-9 | PubChem, TGSC |
logP (octanol-water) | 2.21-2.815 | Predicted (ALOGPS/ChemAxon) |
Water Solubility | 184.4 mg/L at 25°C (est.) | TGSC |
Boiling Point | 207-208°C at 760 mmHg | Experimental |
The compound exhibits moderate lipophilicity (logP ≈ 2.2-2.8) and limited water solubility (184 mg/L), consistent with its terpenoid classification. Its structure contains a tetrahydrofuran ring fused to a cyclohexane moiety, with methyl substituents at positions 3 and 6. The absolute configuration (3S,3aS,7aR) is critical for its biological activity and odor characteristics [1] [9].
Anethofuran was first isolated in the late 20th century from Anethum graveolens L. (dill), with its initial structural characterization reported around 1980. The compound was identified during chromatographic analyses of dill essential oil, where it was recognized as a key odorant contributing to the plant’s characteristic aroma [9]. Its CAS registry (74410-10-9) dates to the early 1980s, coinciding with advancements in terpenoid isolation techniques [3].
The discovery emerged from traditional ethnobotanical knowledge of dill’s medicinal uses. Historical records indicate dill was employed in Ayurvedic medicine for gastrointestinal ailments and lactation stimulation, though anethofuran itself was not characterized until modern analytical methods became available [6]. Its isolation marked a significant milestone in understanding the complex terpenoid chemistry of the Apiaceae family.
Anethofuran exemplifies the structural diversity of plant-derived terpenoids, featuring an unusual benzofuran scaffold rare among monoterpenes. It serves as a chemotaxonomic marker for Anethum graveolens, distinguishing authentic dill oils from adulterated samples [9]. In pharmacognosy, it represents a model compound for studying structure-odor relationships, with its characteristic dill aroma attributed to the specific stereochemistry and ether functionality [9].
Table 2: Biosynthetic Relationships of Anethofuran Precursors
Precursor | Intermediate | Enzyme Class Involved | Role in Pathway |
---|---|---|---|
Geranyl pyrophosphate | Cyclic ethers | Cyclases/Oxidoreductases | Forms bicyclic terpenoid core |
Isoprene units | Monoterpene skeleton | Terpene synthases | Provides C10 backbone |
Though not yet a therapeutic agent itself, anethofuran’s structural framework informs drug discovery efforts targeting natural product analogs. Its presence contributes to the bioactivity profile of dill extracts, which demonstrate:
In food science, it functions as a flavoring agent (FEMA GRAS status) with applications in:
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